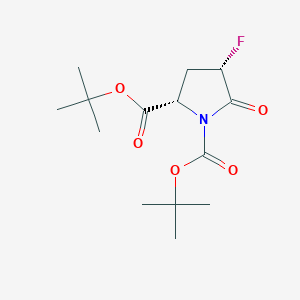

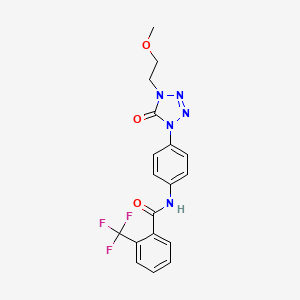

Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate” is a complex organic compound. It is related to “tert-Butyl (2S,4S)-2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate”, which is used as a PET biomarker to assess intracellular redox status in vivo through targeting of the cystine/glutamate antiporter protein .

Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, the synthesis of “(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline” involved a Mitsunobu reaction with perfluoro-tert-butanol . Another study reported the synthesis of “[18F]FSPG” through two commercially available radiosynthesizers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex. For instance, the synthesis of “[18F]FSPG” involved the substitution of nucleophilic [18F]fluoride with a protected naphthylsulfonyloxy-propyl-L-glutamate derivative .Applications De Recherche Scientifique

Synthesis of Antibacterial Agents

This compound plays a crucial role in the synthesis of novel antibacterial agents. For instance, the fluoronaphthyridines series, including modifications like 5-methyl group enhancements, have shown promising antibacterial activities both in vitro and in vivo. The variations in the cycloalkylamino group, particularly the (3S)-3-amino-pyrrolidine, significantly improved the compound's antibacterial efficacy, highlighting its potential as a therapeutic agent (Bouzard et al., 1992).

Enzymatic C-Demethylation

Another application involves the enzymatic C-demethylation of compounds related to dipeptidyl peptidase-4 inhibitors. The compound under study was subjected to hepatic microsomal systems, leading to the formation of metabolites through hydroxylation and carbonyl reduction. This process highlighted the nonenzymatic decarboxylation potential due to the tert-butyl moiety, providing insights into the metabolic pathways and stability of pharmaceutical compounds (Yoo et al., 2008).

Chemical Synthesis Enhancement

The compound also facilitates the parallel solution-phase synthesis of various chemical structures. For example, a library of N(4´)-substituted di-tert-butyl (2S,4E)-4-arylaminomethylidene-5-oxopyrrolidine-1,2-dicarboxylates was prepared, showcasing the compound's versatility in synthesizing complex molecules with potential pharmacological activities (Svete et al., 2010).

Molecular Complexation Studies

Research on molecular tweezers with active site carboxylic acids showed that the microenvironment around the carboxylic acid group significantly alters its complexation behavior. This study provided valuable insights into how modifications like the one presented by "Ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate" can impact molecular interactions, which is critical for developing more efficient and selective sensors or drug delivery systems (Zimmerman et al., 1991).

Mécanisme D'action

Propriétés

IUPAC Name |

ditert-butyl (2S,4S)-4-fluoro-5-oxopyrrolidine-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FNO5/c1-13(2,3)20-11(18)9-7-8(15)10(17)16(9)12(19)21-14(4,5)6/h8-9H,7H2,1-6H3/t8-,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBXGONAMUFGQV-IUCAKERBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1C[C@@H](C(=O)N1C(=O)OC(C)(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-5-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one](/img/structure/B2382317.png)

![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)

![N'-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2382323.png)

![N-[1-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)ethyl]prop-2-enamide](/img/structure/B2382328.png)

![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)

![2-[Dimethylphosphorylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid](/img/structure/B2382332.png)